Microhelenin A
Description
Overview of Sesquiterpene Lactones as Bioactive Natural Products
Sesquiterpene lactones (STLs) are a large and diverse group of naturally occurring secondary metabolites characterized by a 15-carbon backbone. mdpi.com They are predominantly found in plants of the Asteraceae family. koreascience.kr These compounds are known for their wide range of biological activities, which has led to a surge in scientific interest in recent decades. mdpi.comkoreascience.kr
The bioactivity of STLs is largely attributed to their chemical structure, particularly the α-methylene-γ-lactone group, which can interact with biological molecules. mdpi.com The number of these alkylating groups within the structure can influence the level of activity. mdpi.com Historically, some STLs were initially noted for their toxicity, which tempered early interest. koreascience.kr However, extensive research has since revealed their potential in various therapeutic areas. koreascience.krnih.gov
Key bioactivities of sesquiterpene lactones that have been extensively studied include:
Anticancer: Many STLs have demonstrated the ability to induce cell death in various cancer cell types in both laboratory and animal studies. koreascience.kr They can also enhance the efficacy of existing cancer drugs. koreascience.kr
Anti-inflammatory: STLs are recognized for their potent anti-inflammatory properties, with the ability to target and inhibit key pro-inflammatory molecules. mdpi.com
Other Activities: Research has also highlighted antimicrobial, antiviral, antioxidant, and neuroprotective properties among various sesquiterpene lactones. koreascience.krnih.gov
Despite their potential, natural sesquiterpene lactones can have poor pharmacokinetic properties, such as low water solubility, which can limit their bioavailability. mdpi.com Consequently, a significant area of research involves the chemical modification of natural STLs to create derivatives with improved stability, potency, and selectivity. mdpi.com
Historical Context of Microhelenin A Discovery and Initial Academic Characterization
This compound is a sesquiterpene lactone that was first isolated from the plant Helenium microcephalum, also known as smallhead sneezeweed. almanaqueacoriano.comwildflower.org This plant belongs to the Asteraceae family and is native to North America. wildflower.org The initial structural elucidation of this compound, along with its related compounds Microhelenin B and Microhelenin C, was a significant focus of early academic research on this compound. medchemexpress.comduke.edu
The discovery and characterization of this compound were part of a broader effort to identify and understand the chemical constituents of plants with potential biological activity. almanaqueacoriano.com Early studies in the 1970s and 1980s were instrumental in determining its chemical structure and classifying it as a pseudoguaianolide, a specific type of sesquiterpene lactone. The antitumor potential of this compound was recognized early in its scientific investigation. almanaqueacoriano.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1S,3R,7R,9R,10S,11R)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione |
InChI |
InChI=1S/C15H18O4/c1-7-3-10-9(8(2)14(17)19-10)5-15-6-18-11(13(7)15)4-12(15)16/h7,9-11,13H,2-6H2,1H3/t7-,9-,10-,11-,13-,15+/m1/s1 |
InChI Key |
UAYKGHBWLFRCCG-CBPBZNKLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@@]34[C@H]1[C@@H](CC3=O)OC4)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC34C1C(CC3=O)OC4)C(=C)C(=O)O2 |
Synonyms |
microhelenin A microhelenin B microhelenin C microhelenin D microhelenin E microhelenins |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Microhelenin a
Identification of Plant Sources of Microhelenin A and Related Analogues
This compound and its analogues are primarily isolated from plants belonging to the Asteraceae family. Research has identified several species as key botanical sources. Notably, Centipeda minima has been reported to contain a variety of sesquiterpene lactones, including Microhelenin C. nih.govsemanticscholar.orgmdpi.com Similarly, Helenium microcephalum is a known source for related compounds such as microhelenin-E and microhelenin-F. dujps.com
The Asteraceae family is a rich reservoir of sesquiterpene lactones. rsc.org For instance, the genus Arnica, which includes species like Arnica montana, is known for producing helenalin (B1673037) esters and plenolin (B1678521) (11α,13-dihydrohelenalin). researchgate.net The structural diversity of these compounds within a single plant and across different species necessitates precise analytical methods for their identification.
Table 1: Plant Sources of this compound and Related Sesquiterpene Lactones This table is interactive. You can sort and filter the data.
| Compound | Plant Source | Plant Family |
|---|---|---|
| Microhelenin C | Centipeda minima | Asteraceae |
| Microhelenin-E | Helenium microcephalum | Asteraceae |
| Microhelenin-F | Helenium microcephalum | Asteraceae |
| Brevilin A | Centipeda minima | Asteraceae |
| Arnicolide C | Centipeda minima | Asteraceae |
| Arnicolide D | Centipeda minima | Asteraceae |
| Helenalin | Helenium species, Anaphalis morrisonicola, Arnica montana | Asteraceae |
| Plenolin | Arnica montana | Asteraceae |
| Grosheimin | Chartolepis intermedia | Asteraceae |
Advanced Extraction Techniques for Sesquiterpene Lactones from Botanical Sources
The extraction of sesquiterpene lactones from plant material is a critical first step that influences the yield and purity of the final product. Traditional solid-liquid extraction methods often utilize organic solvents like methanol (B129727), ethanol (B145695), ethyl acetate, or chloroform. researchgate.net However, to improve efficiency and reduce the use of toxic solvents, advanced extraction techniques are increasingly being employed. researchgate.net
Modern methods include:
Supercritical Fluid Extraction (SFE): This technique, often using CO2, has proven effective for extracting sesquiterpene lactones from sources like Cichorium intybus (chicory) roots. mdpi.com SFE can be more selective than conventional methods, and its efficiency can be optimized by adjusting parameters such as pressure, temperature, and the use of co-solvents like ethanol. mdpi.com
Pressurized Liquid Extraction (PLE): PLE is another advanced method used to obtain crude extracts from plant materials. celignis.com
Subcritical Water Extraction (SWE): This environmentally friendly technique uses water at elevated temperatures and pressures to extract compounds. For sesquiterpene lactones from Inula racemosa, optimal recovery was achieved by fine-tuning the extraction time, temperature, and flow rate. researchgate.net
Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE): These methods use microwave or ultrasonic energy to enhance the extraction efficiency from various plant materials. celignis.com
The choice of extraction method and solvent is crucial. For example, hydrophilic mixtures of methanol/water with formic acid have been shown to significantly increase the recovery of sesquiterpene lactones from chicory leaves compared to using methanol alone. researchgate.net A study on chicory root extraction found that macerating the plant material in water at 30°C for 17 hours maximized the yield of free sesquiterpene lactones by promoting the hydrolysis of their conjugated forms. nih.gov
Chromatographic and Spectroscopic Strategies for Isolation and Purification
Following extraction, the crude extract, which is a complex mixture of phytochemicals, must undergo purification to isolate the target compounds. This is typically achieved through a combination of chromatographic and spectroscopic techniques. iipseries.org
Chromatographic Techniques: Chromatography is essential for separating individual compounds from the complex extract. iipseries.orgmdpi.com
Thin-Layer Chromatography (TLC): Often used as a preliminary analytical tool for the rapid qualitative analysis of the extract's composition. iipseries.org
Column Chromatography: A fundamental preparative technique used for the initial fractionation of the crude extract. Silica gel is a common stationary phase. researchgate.net
High-Performance Liquid Chromatography (HPLC): A high-resolution technique widely used for both analytical and preparative-scale purification of sesquiterpene lactones. iipseries.org Reversed-phase HPLC is particularly effective for separating compounds based on polarity. nih.gov
Gas Chromatography (GC): Suitable for the separation of volatile compounds, such as some terpenoids. iipseries.org
Spectroscopic Strategies: Once fractions are collected, spectroscopic methods are used to identify and elucidate the structure of the isolated compounds. nih.gov
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), this technique provides information about the molecular weight and fragmentation pattern of the compounds, which is crucial for identification. iipseries.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is an indispensable tool for the complete structural elucidation of novel or known compounds, providing detailed information about the carbon-hydrogen framework. nih.gov
Fourier Transform Infrared Spectroscopy (FT-IR): Used to identify the functional groups present in a molecule. researchgate.net
Table 2: Common Techniques for Isolation and Purification of Sesquiterpene Lactones This table is interactive. You can sort and filter the data.
| Technique | Purpose | Key Features |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and Purification | High resolution, versatile for a wide range of compounds. iipseries.org |
| Gas Chromatography (GC) | Separation | Ideal for volatile and semi-volatile compounds. iipseries.org |
| Thin-Layer Chromatography (TLC) | Preliminary Analysis | Rapid qualitative assessment of mixtures. iipseries.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification | Combines separation power of LC with detection capabilities of MS. iipseries.org |
Challenges and Innovations in Natural Product Isolation for this compound Research
The isolation of natural products like this compound is not without its difficulties. A primary challenge is the potential for degradation of these sensitive compounds during the isolation process. chromatographyonline.com The conditions used in chromatography, such as temperature and mobile phase composition, may need to be carefully controlled to maintain the structural integrity of the target molecules. chromatographyonline.com For example, performing purification at low temperatures can help prevent degradation, even if it compromises chromatographic performance. chromatographyonline.com
Another significant challenge is the complexity of the plant extracts, which often contain numerous structurally similar compounds, making separation difficult. chromatographyonline.com Furthermore, scaling up the purification process from a laboratory to an industrial scale presents its own set of obstacles, including cost-effectiveness and the large quantities of solvents and materials required. researchgate.net
Innovation in this field focuses on overcoming these challenges. The development of "green" extraction techniques like SFE and SWE addresses the environmental concerns associated with traditional solvent-based methods. researchgate.netmdpi.com Advances in chromatographic technologies, such as the development of more selective stationary phases and the refinement of multidimensional chromatography techniques, offer improved resolution for complex mixtures. The integration of high-throughput screening and automated purification systems can also accelerate the discovery and isolation of novel bioactive compounds. Furthermore, an "open innovation" approach, where researchers collaborate and share ideas, can accelerate problem-solving and drive progress in the field. storaenso.com
Biosynthetic Pathways of Microhelenin a
General Principles of Sesquiterpene Biosynthesis: Mevalonate (B85504) and Methylerythritol Phosphate Pathways
All terpenoids, including sesquiterpenes, are derived from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pnas.orgrsc.org Higher plants utilize two distinct and independent pathways to generate these fundamental precursors: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. rsc.orgnih.govbiorxiv.org
The Mevalonate (MVA) pathway , which is active in the cytosol and endoplasmic reticulum, is traditionally associated with the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.orgnih.govscielo.brbiorxiv.org This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br HMG-CoA is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key rate-limiting step in the pathway. biorxiv.org Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into IPP. scielo.br
The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, operates in the plastids. pnas.orgnih.gov It is generally responsible for producing the precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and carotenoids (C40). rsc.orgbiorxiv.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. biorxiv.org Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which are considered important control points. pnas.orgbiorxiv.orgfrontiersin.org
While this compartmentalization is a general rule, there is growing evidence of "crosstalk" between the two pathways, where isoprenoid intermediates can be transported between the cytosol and plastids. rsc.orgnih.govbiorxiv.org For instance, some studies have shown that sesquiterpenes can be derived from IPP and DMAPP produced in the plastids via the MEP pathway. pnas.orgnih.gov
The universal C5 units, IPP and DMAPP, from either pathway are then used to build larger isoprenoid structures. For sesquiterpene biosynthesis, one molecule of DMAPP is condensed with two molecules of IPP by the enzyme farnesyl diphosphate synthase (FPPS) to yield the C15 compound, farnesyl diphosphate (FPP). numberanalytics.comrsc.org FPP is the direct and universal precursor to all sesquiterpenes and sesquiterpene lactones, including Microhelenin A. numberanalytics.comrsc.orgresearchgate.net
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Subcellular Location | Cytosol, Endoplasmic Reticulum scielo.brfrontiersin.org | Plastids pnas.orgnih.gov |
| Starting Materials | 3 x Acetyl-CoA scielo.br | Pyruvate and Glyceraldehyde 3-phosphate biorxiv.org |
| Key Precursor | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) scielo.br | 1-deoxy-D-xylulose-5-phosphate (DXP) pnas.org |
| Key Regulatory Enzymes | HMG-CoA reductase (HMGR) biorxiv.org | DXP synthase (DXS), DXP reductoisomerase (DXR) pnas.orgbiorxiv.org |
| Primary Products | Sesquiterpenes (C15), Triterpenes (C30), Sterols rsc.orgbiorxiv.org | Monoterpenes (C10), Diterpenes (C20), Carotenoids (C40) rsc.orgbiorxiv.org |
| Final C5 Units | Isopentenyl diphosphate (IPP) scielo.br | IPP and Dimethylallyl diphosphate (DMAPP) scielo.br |
Proposed Enzymatic Steps and Precursor Molecules in this compound Formation
The biosynthesis of a specific sesquiterpene lactone like this compound from the universal precursor, farnesyl diphosphate (FPP), involves a series of specialized enzymatic reactions. These reactions are responsible for creating the unique carbocyclic skeleton and introducing the characteristic functional groups. The proposed pathway can be divided into three main stages: cyclization, oxidation, and lactonization.
Cyclization of Farnesyl Diphosphate (FPP): The first committed step in the biosynthesis of this compound is the cyclization of the linear FPP molecule. This reaction is catalyzed by a specific sesquiterpene synthase (STS) . numberanalytics.com These enzymes are known as cyclases and are responsible for generating the vast diversity of sesquiterpene skeletons found in nature. For this compound, which is a pseudoguaianolide, the STS would catalyze a complex cyclization cascade to form a bicyclic germacrene or guaiane (B1240927) intermediate. The precise identity of the STS involved in this compound biosynthesis in its producer organism, Helenium microcephalum, has not been explicitly characterized, but it would belong to the class I terpene cyclases that use a metal-dependent mechanism to initiate catalysis. csic.es
Post-cyclization Oxidative Modifications: Following the formation of the initial hydrocarbon skeleton, a series of oxidative modifications occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) . These enzymes introduce hydroxyl groups (-OH) at specific, regio- and stereocontrolled positions on the sesquiterpene scaffold. These hydroxylations are crucial for subsequent steps and contribute to the final structure and bioactivity of the molecule.
Lactonization: The final key step is the formation of the characteristic α,β-unsaturated γ-lactone ring. This process typically involves the oxidation of a specific methyl group to a carboxylic acid, followed by an intramolecular esterification (lactonization) with a nearby hydroxyl group. This sequence often involves hydroxylases and alcohol/aldehyde dehydrogenases . The formation of the lactone ring is a defining feature of sesquiterpene lactones and is critical for their biological properties. mdpi.com
| Step | Precursor Molecule(s) | Product | Enzyme Class | Function |
|---|---|---|---|---|
| 1 | 2x Isopentenyl diphosphate (IPP) + 1x Dimethylallyl diphosphate (DMAPP) | Farnesyl diphosphate (FPP) | Farnesyl diphosphate synthase (FPPS) | Forms the C15 linear precursor. numberanalytics.com |
| 2 | Farnesyl diphosphate (FPP) | Cyclic sesquiterpene hydrocarbon (e.g., guaiane-type scaffold) | Sesquiterpene synthase (STS) / Terpene cyclase | Catalyzes the formation of the core carbon skeleton. csic.es |
| 3 | Cyclic sesquiterpene hydrocarbon | Hydroxylated sesquiterpene | Cytochrome P450 monooxygenase (P450) | Introduces hydroxyl groups at specific positions. |
| 4 | Hydroxylated sesquiterpene | This compound | Dehydrogenases / Oxidases | Catalyzes the final oxidation and cyclization steps to form the lactone ring. mdpi.com |
Genetic Regulation of Biosynthetic Enzymes in Producer Organisms
The biosynthesis of secondary metabolites like this compound is tightly regulated at the genetic level to ensure production occurs at the appropriate time and in response to specific developmental or environmental cues. mdpi.com The genes encoding the biosynthetic enzymes (e.g., STS, P450s) are often organized in clusters on the chromosome and their expression is coordinately controlled by specific proteins called transcription factors (TFs) . nih.gov
These TFs bind to specific recognition sites in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription into mRNA. khanacademy.org Several families of transcription factors have been implicated in the regulation of terpenoid biosynthesis in plants, including:
APETALA2/Ethylene Responsive Factor (AP2/ERF): These TFs are known to play a role in regulating terpenoid biosynthetic pathways.
basic Helix-Loop-Helix (bHLH): Members of this family often work in concert with other TFs to regulate metabolic pathways.
MYB (myeloblastosis): This is one of the largest families of TFs in plants, and various MYB proteins have been shown to regulate the expression of genes in phenylpropanoid and terpenoid pathways.
WRKY: Named for a conserved amino acid sequence, these TFs are frequently involved in plant defense responses, which often includes the production of secondary metabolites like sesquiterpene lactones. mdpi.com
The expression of these TFs can be induced by various internal and external stimuli, such as phytohormones (e.g., jasmonic acid, salicylic (B10762653) acid) or external stresses like pathogen attack or herbivory. mdpi.com This regulatory network allows the plant to produce defensive compounds like this compound precisely when and where they are needed.
| Transcription Factor Family | General Function in Plants | Potential Role in Sesquiterpene Lactone Biosynthesis |
|---|---|---|
| MYB | Regulation of development, hormone signaling, and metabolism. mdpi.com | Activates or represses promoters of terpene synthase and P450 genes. |
| bHLH | Involved in a wide range of developmental processes and metabolic regulation. mdpi.com | Often forms complexes with MYB factors to co-regulate pathway genes. |
| WRKY | Primarily involved in biotic and abiotic stress responses. mdpi.com | Induces expression of defense-related genes, including those for phytoalexin (e.g., sesquiterpene lactone) synthesis. |
| AP2/ERF | Respond to hormones (e.g., ethylene, jasmonate) and stress. mdpi.com | Mediates jasmonate-induced upregulation of terpenoid biosynthetic genes. |
Metabolic Engineering Approaches for Enhanced this compound Production
The natural abundance of many valuable plant secondary metabolites, including this compound, is often low, limiting their large-scale application. Metabolic engineering offers a powerful set of tools to enhance the production of these compounds, either in the native plant or in engineered microbial systems. nih.govmdpi.comrsc.org These strategies aim to increase the carbon flux towards the desired product by modifying the organism's genetic and metabolic landscape.
Key strategies for enhancing this compound production include:
Overexpression of Key Biosynthetic Genes: Increasing the expression levels of rate-limiting enzymes in the pathway can significantly boost product yield. Targets for overexpression include HMG-CoA reductase (HMGR) or DXS from the precursor pathways, as well as the specific sesquiterpene synthase (STS) and P450s directly involved in this compound formation. frontiersin.org
Downregulation of Competing Pathways: The precursor FPP is a critical branch point in metabolism. It can be converted into sesquiterpenes, but also into sterols via the action of squalene (B77637) synthase (SQS). researchgate.net By using gene-silencing techniques (e.g., antisense RNA, RNAi) to reduce the expression of SQS, more FPP can be channeled into the sesquiterpene pathway, thereby increasing the potential yield of this compound. researchgate.net
Heterologous Production in Microorganisms: The entire biosynthetic pathway for this compound can be transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (yeast). nih.gov These microbes can be grown rapidly and cost-effectively in large-scale fermenters. This approach involves identifying all the necessary genes from the plant, optimizing them for expression in the microbe, and assembling them into the host's genome. nih.govrsc.org
Transcription Factor Engineering: Overexpressing a key regulatory transcription factor that positively controls the entire biosynthetic pathway can lead to a coordinated upregulation of all the necessary enzymes, providing a powerful method for enhancing production. mdpi.com
These metabolic engineering approaches, often used in combination, hold significant promise for developing sustainable and economically viable production platforms for complex molecules like this compound.
| Strategy | Approach | Rationale | Example Target(s) |
|---|---|---|---|
| Upregulating Precursor Supply | Overexpress genes from the MVA or MEP pathways. | Increase the pool of IPP, DMAPP, and FPP available for biosynthesis. | HMG-CoA reductase (HMGR), DXP synthase (DXS), Farnesyl diphosphate synthase (FPPS). biorxiv.orgfrontiersin.org |
| Channeling Carbon Flux | Downregulate or knockout genes in competing metabolic branches. | Prevent FPP from being diverted to other products like sterols. | Squalene synthase (SQS). researchgate.net |
| Enhancing the Specific Pathway | Overexpress the committed pathway genes. | Increase the conversion of FPP into the final product. | This compound-specific sesquiterpene synthase (STS) and Cytochrome P450s. |
| Heterologous Production | Transfer the entire biosynthetic pathway to a microbial host. | Leverage the rapid growth and scalability of microbial fermentation. | E. coli, S. cerevisiae. nih.gov |
| Regulatory Engineering | Overexpress pathway-specific positive transcription factors. | Simultaneously activate all genes in the biosynthetic pathway. | MYB, WRKY, or bHLH transcription factors. mdpi.com |
Mechanistic Investigations of Microhelenin a Biological Activities
In Vitro Cellular and Molecular Mechanisms
Microhelenin A, a sesquiterpene lactone isolated from Helenium microcephalum, has been identified as a compound with antineoplastic and antitumor properties. almanaqueacoriano.comdntb.gov.uaepdf.pub Initial studies highlighted its potential as an anti-leukemic agent. almanaqueacoriano.comscribd.com The designation of this compound as an antitumor compound indicates its fundamental ability to interfere with cancer cell growth. herbal-organic.com This activity is primarily achieved by modulating key cellular processes such as proliferation and apoptosis. epdf.pub By inhibiting cellular proliferation, this compound can halt the uncontrolled division that characterizes cancer cells. epdf.pub Concurrently, the induction of apoptosis, or programmed cell death, leads to the elimination of these malignant cells. herbal-organic.com
The following table summarizes the reported biological effects of this compound related to cell proliferation and apoptosis.
| Biological Effect | Finding | Source(s) |
| Antitumor Activity | Identified as an antitumor sesquiterpene lactone. | almanaqueacoriano.comdntb.gov.uaherbal-organic.com |
| Antineoplastic Effect | Shows antineoplastic capabilities, suggesting inhibition of new, abnormal tissue growth. | epdf.pub |
| Anti-leukemic Potential | Specifically noted for its anti-leukemic activity in early studies. | almanaqueacoriano.comscribd.com |
While the broader class of sesquiterpene lactones is known for anti-inflammatory activities, detailed research specifically defining the mechanisms of this compound on pro-inflammatory signaling pathways is limited. Some reference works list this compound in the context of compounds that may act as cytokine formation inhibitors, but specific studies elaborating on its direct impact on molecules like TNF-α, IL-1β, or IL-8 are not extensively detailed in the available literature. epdf.pub
There is a lack of specific studies in the searched literature detailing the direct effects of this compound or its close analogues on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade. Although other sesquiterpene lactones derived from different plant families have been shown to induce apoptosis through the inhibition of the STAT3 signaling pathway, this specific mechanism has not been explicitly documented for this compound. herbal-organic.com
Specific investigations into the direct influence of this compound on the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway are not clearly detailed in the available research. There are reports that other compounds from the Asteraceae family, to which the source plant of this compound belongs, can inactivate the PI3K/AKT/mTOR pathway in cancer cells, but a direct causal link and mechanistic study for this compound itself is not specified. weedturf.org
The antimicrobial and antiviral properties of sesquiterpene lactones are an area of active research. dntb.gov.ua However, specific studies focused on elucidating the antimicrobial and antiviral mechanisms of this compound are not prominently featured in the searched scientific literature. scribd.com
In Vivo Preclinical Model Applications and Pharmacodynamic Characterization
The initial characterization of this compound as an antitumor and anti-leukemic agent implies its evaluation in in vivo preclinical models. almanaqueacoriano.comdntb.gov.ua Such studies are essential to determine a compound's activity within a living organism. However, comprehensive pharmacodynamic studies detailing the dose-response relationship, time course of effects, and the specific molecular interactions of this compound in these models are not described in the available literature.
Efficacy Evaluation in Animal Models of Disease (e.g., Cancer, Inflammation)
The therapeutic potential of novel compounds is initially explored through efficacy studies in animal models that mimic human diseases. humanspecificresearch.org These preclinical in vivo studies are crucial for assessing the biological activity and potential effectiveness of a drug candidate before it can be considered for human trials. nih.gov The selection of an appropriate animal model is a critical step, as it should replicate the key features of the human condition being studied, whether it be cancer or inflammatory diseases. frontiersin.orgnih.gov
In the realm of oncology, a variety of animal models are utilized to evaluate the anti-tumor properties of new chemical entities. nih.gov These models range from traditional cell line-derived xenografts, where human cancer cells are implanted into immunodeficient mice, to more complex and clinically relevant patient-derived xenograft (PDX) models and genetically engineered mouse models (GEMMs). nih.govcriver.com These models allow researchers to observe the effects of a compound on tumor growth, progression, and metastasis in a living system. nih.gov For instance, studies might assess a compound's ability to reduce tumor volume or inhibit the spread of cancer cells. mdpi.com
Similarly, animal models of inflammation are essential for screening and characterizing the activity of potential anti-inflammatory drugs. mdpi.com These models can be induced by various methods, such as the administration of substances like lipopolysaccharide (LPS) or carrageenan to provoke an acute inflammatory response. mdpi.com Chronic inflammation models are also employed to study long-term inflammatory conditions. nih.gov In these models, researchers evaluate a compound's efficacy by measuring reductions in common signs of inflammation, such as edema, and by analyzing the levels of inflammatory mediators like cytokines (e.g., TNF-α, IL-1β) and immune cell infiltration in affected tissues. mdpi.comfrontiersin.org For example, a study might investigate whether a compound can decrease paw swelling in a mouse model of LPS-induced inflammation. mdpi.com
The data generated from these animal studies, which often include detailed histopathological analysis of tissues to identify drug effects and potential toxicities, are fundamental for making informed decisions about the future development of a therapeutic agent. waxitinc.com
Below is an interactive data table summarizing common animal models used in cancer and inflammation research:
Target Engagement and Biomarker Identification in Preclinical Systems
Confirming that a therapeutic compound interacts with its intended molecular target within a living organism, a concept known as target engagement, is a critical step in preclinical drug development. nih.gov Measuring target engagement provides crucial evidence that the drug is reaching its site of action and can help to establish a relationship between target interaction and the observed pharmacological effect. nih.govcrownbio.com Various methods are employed to assess target engagement in preclinical systems, including imaging techniques like positron emission tomography (PET) which can visualize and quantify the binding of a radiolabeled drug to its target in real-time. nih.gov Another approach involves ex vivo analysis of tissues from treated animals to measure the occupancy of the target by the drug. nih.gov
The identification of biomarkers is another key objective of preclinical studies. crownbio.com Biomarkers are measurable indicators that can be used to assess the safety and efficacy of a drug. crownbio.commodernvivo.com They can be categorized as pharmacodynamic (PD) biomarkers, which demonstrate that the drug is having a biological effect, or predictive biomarkers, which can help to identify the patient populations most likely to respond to the treatment. crownbio.comcrownbio.com
In preclinical systems, biomarker discovery often involves a multi-pronged approach. crownbio.com This can include:
Genomic and Proteomic Analysis: Tissues from animal models can be analyzed to identify changes in gene expression or protein levels that occur in response to drug treatment. crownbio.com
Histopathology: Microscopic examination of tissues can reveal drug-induced changes at the cellular level, serving as a biomarker of drug activity. waxitinc.com
Imaging: Non-invasive imaging techniques can be used to monitor changes in tumor size, metabolism, or other physiological parameters that serve as biomarkers of therapeutic response. visualsonics.com
For example, a study might identify a specific protein that is downregulated in tumor tissue following treatment with a new compound. This protein could then be developed as a pharmacodynamic biomarker to monitor the drug's activity in subsequent studies. crownbio.com Similarly, a particular genetic mutation found to correlate with a strong anti-tumor response in a PDX model could be identified as a predictive biomarker. crownbio.com The early identification and validation of robust biomarkers in preclinical models are essential for streamlining the drug development process and for designing more effective and targeted clinical trials. crownbio.com
The following interactive table provides examples of target engagement and biomarker identification methods in preclinical research:
Methodological Considerations and Reproducibility in In Vivo Preclinical Studies
The reliability and translational value of in vivo preclinical research are critically dependent on rigorous experimental design and conduct. mdpi.comresearchgate.net Several methodological factors must be carefully considered to ensure the quality and reproducibility of study findings. These include the appropriate selection of animal models that accurately reflect the human disease, the determination of an adequate sample size to achieve sufficient statistical power, and the implementation of randomization and blinding procedures to minimize bias. nih.govmdpi.comtaconic.com The housing and husbandry conditions of the animals can also influence experimental outcomes and should be standardized and reported. sfda.gov.sa
A significant challenge in preclinical research is the issue of reproducibility, which refers to the ability of an independent research team to obtain the same results when repeating an experiment. taconic.comlqventures.com A lack of reproducibility not only undermines the scientific validity of the findings but can also lead to the costly and time-consuming pursuit of drug candidates based on flawed preclinical data. lqventures.com Several factors can contribute to poor reproducibility, including insufficient reporting of experimental details, selective reporting of positive results, and flawed statistical analysis. taconic.comnih.gov
To address these challenges, there is a growing emphasis on enhancing the transparency and rigor of preclinical research. This includes the adoption of reporting guidelines, such as the ARRIVE (Animal Research: Reporting of in Vivo Experiments) guidelines, which provide a checklist of essential information to include in publications. lqventures.com Furthermore, a deeper understanding and correct application of statistical methods are crucial for the valid interpretation of data and for avoiding the overstatement of findings. imrpress.com The use of dichotomous null-hypothesis significance testing (NHST) and the reliance on p-values have been identified as potential pitfalls that can contribute to the reproducibility crisis. imrpress.com
Ultimately, the goal is to ensure that preclinical studies are conducted and reported with the highest degree of scientific integrity to provide a solid foundation for the development of new therapies. nih.govimrpress.com
The interactive data table below outlines key methodological considerations to enhance reproducibility in in vivo preclinical studies:
Structure Activity Relationship Sar Studies and Analog Development for Microhelenin a
Identification of Crucial Structural Motifs for Biological Efficacy, such as the α-Methylene-γ-Lactone Group
The biological activity of Microhelenin A and related sesquiterpene lactones is predominantly attributed to the presence of electrophilic centers that can react with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. The most significant of these reactive sites is the α-methylene-γ-lactone moiety.
This functional group acts as a Michael acceptor, enabling it to form covalent bonds with target proteins through a Michael-type addition reaction. This irreversible alkylation can disrupt protein function, leading to the inhibition of key cellular processes. For instance, the cytoprotective and anti-inflammatory effects of related compounds like helenalin (B1673037) are mediated through this reaction with sulfhydryl-containing peptides and enzymes. nih.gov Studies on various sesquiterpene lactones have consistently demonstrated that modification or removal of the α-methylene-γ-lactone group leads to a significant reduction or complete loss of biological activity. researchgate.net
Rational Design and Chemical Synthesis of this compound Analogues and Derivatives
The rational design of this compound analogs aims to optimize its therapeutic potential by enhancing potency, improving selectivity, and reducing toxicity. This process involves the strategic modification of the parent molecule's structure based on established SAR principles. While the total synthesis of complex pseudoguaianolides has been a longstanding challenge, recent advancements have provided pathways to create novel analogs. researchgate.net
Key strategies in the rational design of analogues often focus on:
Modification of the α-methylene-γ-lactone: Introducing substituents to modulate the electrophilicity of the Michael acceptor or replacing it with bioisosteres to fine-tune reactivity and potentially reduce off-target effects.
Alterations to the Carbocyclic Skeleton: Modifying hydroxyl or ester groups at various positions on the fused-ring core to influence solubility, cell permeability, and non-covalent interactions with target proteins.
Simplification of the Structure: Creating simplified analogs that retain the key pharmacophores (like the α-methylene-γ-lactone) but have a less complex scaffold, which can ease synthesis and improve pharmacokinetic properties.
The chemical synthesis of these designed analogs is a complex, multi-step process. For pseudoguaianolides, synthetic routes often involve the construction of the hydroazulene (fused 5/7-membered ring) core, followed by the stereocontrolled introduction of functional groups and the formation of the lactone ring. researchgate.net Although specific synthetic routes for a library of this compound derivatives are not extensively reported, the synthesis of related compounds serves as a blueprint for how such derivatives could be generated for biological evaluation. nih.gov
Comparative Analysis of Bioactivity Based on Structural Modifications
Evaluating the biological activity of a series of structurally related analogs is the cornerstone of experimental SAR. By systematically altering specific functional groups and observing the resulting changes in potency, researchers can deduce the importance of each structural element. Due to the limited availability of published data on a series of this compound analogs, the following table presents illustrative data from studies on Brefeldin A, another cytotoxic macrolactone, to demonstrate the principles of comparative bioactivity analysis. mdpi.comnih.gov These studies highlight how modifications, such as esterification of hydroxyl groups, can significantly impact cytotoxic activity.
In studies of related pseudoguaianolides like helenalin, it has been shown that esterification of hydroxyl groups can modulate lipophilicity and, consequently, cellular uptake and activity. Furthermore, the reduction of the double bond in the α-methylene-γ-lactone group typically leads to a dramatic decrease in cytotoxicity, confirming its role as a primary pharmacophore. nih.gov For instance, monoester derivatives often show stronger cytotoxic activity than their corresponding diester analogs, suggesting that the presence of at least one free hydroxyl group may be important for activity or that di-substitution introduces steric hindrance. mdpi.com
Table 1: Example of Comparative Cytotoxicity of Brefeldin A and its Derivatives Against K562 Cells
| Compound | Modification | IC₅₀ (µM) |
| Brefeldin A | Parent Compound | 0.24 |
| Derivative 2 | 7-O-acetyl | 2.49 |
| Derivative 4 | 7-O-(4-fluorobenzoyl) | 0.91 |
| Derivative 5 | 7-O-(2-chloro-4-fluorobenzoyl) | 0.91 |
| Derivative 7 | 7-O-(2-chloro-4,5-difluorobenzoyl) | 0.84 |
| Derivative 9 | 4,7-di-O-(4-fluorobenzoyl) | 10.21 |
Note: This table is based on data for Brefeldin A and is provided as an illustrative example of SAR analysis. Data is from reference mdpi.com.
Computational Approaches to SAR: Molecular Docking and Quantitative Structure-Activity Relationships (QSAR)
Computational methods are powerful tools for elucidating SAR, predicting the activity of novel compounds, and understanding interactions at the molecular level.
Molecular Docking: This technique simulates the interaction between a small molecule (ligand), such as this compound or its analogs, and the binding site of a target protein (receptor). By predicting the preferred orientation and binding affinity, docking can help identify the key amino acid residues involved in the interaction. For compounds like this compound that act via covalent modification, docking can be used to model the non-covalent interactions that position the α-methylene-γ-lactone group optimally for reaction with a target cysteine residue. While specific molecular modeling studies for this compound are not prominent in the literature, this approach has been applied to other covalent inhibitors to understand their mechanism of action. nih.govnih.gov
Quantitative Structure-Activity Relationships (QSAR): QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a statistical model can be generated to predict the activity of new, unsynthesized analogs. thieme-connect.com This allows for the virtual screening of large compound libraries, prioritizing the synthesis of candidates with the highest predicted potency. For a class of compounds like sesquiterpenes, QSAR models have been developed that successfully predict biological activities based on descriptors like molar refractivity and the number of hydrogen bond acceptors. thieme-connect.com Such models could be invaluable in guiding the design of future this compound derivatives with enhanced therapeutic properties.
Synergistic Effects and Combination Research Involving Microhelenin a
Analysis of Microhelenin A within Multi-Component Natural Extracts (e.g., Centipeda minima extract)
Modern analytical techniques have identified several key sesquiterpene lactones in Centipeda minima extract alongside Microhelenin C, a closely related compound. These include Brevilin A, Arnicolide C, and Arnicolide D. nih.gov Studies on the extract of Centipeda minima (CMX) have demonstrated that the mixture of these compounds possesses significant anti-inflammatory and anti-proliferative properties. nih.gov The various chemical constituents of C. minima also include flavonoids, sterols, and organic acids, which contribute to its pharmacological profile. frontiersin.orgoncotarget.com
The following table details the major sesquiterpene lactone components identified in Centipeda minima extract (CMX) and their reported individual biological activities.
| Compound Name | Class | Reported Individual Biological Activity |
| Microhelenin C | Sesquiterpene Lactone | Reported to have a synergistic function in promoting hair regrowth. nih.govnih.gov |
| Brevilin A | Sesquiterpene Lactone | Exhibits anti-inflammatory, anti-cancer, and anti-proliferative properties; potent inhibitor of STAT1 and STAT3 signaling. nih.govmdpi.com |
| Arnicolide C | Sesquiterpene Lactone | Possesses anti-inflammatory and anti-cancer properties. nih.govfrontiersin.org |
| Arnicolide D | Sesquiterpene Lactone | Can downregulate cell cycle proteins and promote apoptosis through PI3K/AKT/mTOR and STAT3 signaling pathways. nih.govnih.gov |
This table is based on data from preclinical studies and is for informational purposes only.
Investigation of Synergistic Interactions with Other Bioactive Compounds in Preclinical Settings
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key area of pharmacological research. researchgate.net In the context of this compound, research has primarily focused on the synergistic interactions occurring within its native plant extract.
A notable preclinical study investigated the synergistic anti-inflammatory and anti-proliferative effects of a mixture of four compounds from Centipeda minima extract: Brevilin A, Arnicolide C, Arnicolide D, and Microhelenin C. nih.gov The findings revealed that the combined mixture (CMX) was more effective at inhibiting inflammatory responses in macrophages and the proliferation of keratinocytes than the individual compounds alone. nih.gov This suggests a clear synergistic relationship among the sesquiterpene lactones present in the extract. For instance, one study highlighted that Microhelenin C contributes synergistically to hair regrowth. nih.govnih.gov Furthermore, an ethanol (B145695) extract of C. minima was found to have a synergistic anti-cancer effect when combined with the chemotherapy drug cisplatin (B142131) in preclinical models of non-small cell lung cancer. mdpi.com
While synergy within the Centipeda minima extract is established, dedicated preclinical studies investigating the synergistic interactions of isolated this compound with other specific bioactive compounds, such as standard chemotherapeutic agents or other phytochemicals, are limited in the currently available scientific literature. Such studies would be invaluable for identifying novel combination therapies with enhanced efficacy. mdpi.com
Mechanistic Elucidation of Enhanced Biological Activities in Combination Studies
Understanding the molecular mechanisms behind synergistic interactions is crucial for the rational design of combination therapies. For this compound and its companion compounds in Centipeda minima extract, research points towards the modulation of key signaling pathways as the basis for their enhanced biological activity.
The primary mechanism identified for the synergistic effect of the CMX mixture (containing Brevilin A, Arnicolide C, Arnicolide D, and Microhelenin C) is its enhanced inhibitory action on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. nih.gov This pathway is pivotal in regulating inflammatory responses and cell proliferation. nih.govmdpi.com
Preclinical findings have demonstrated that the CMX mixture exhibits a stronger capacity to inhibit the phosphorylation of JAK1, JAK2, and STAT3 compared to the individual components acting alone. nih.gov The phosphorylation of these proteins is a critical step in activating the pathway, which in turn leads to the transcription of genes for pro-inflammatory cytokines and factors that drive cell proliferation. nih.govoncotarget.com By more effectively blocking the JAK/STAT pathway together, the compounds in CMX achieve a greater anti-inflammatory and anti-proliferative effect than would be expected from their individual actions. nih.gov
The table below summarizes the mechanistic insights into the synergistic action of the Centipeda minima extract components.
| Combination Studied | Biological Effect | Key Mechanistic Finding | Target Pathway |
| CMX (Brevilin A, Arnicolide C, Arnicolide D, Microhelenin C) | Inhibition of inflammation and cell proliferation | Stronger inhibition of protein phosphorylation than individual compounds. nih.gov | JAK/STAT Signaling |
This table is based on data from preclinical studies and is for informational purposes only.
Advanced Analytical and Methodological Approaches in Microhelenin a Research
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The precise determination of Microhelenin A's molecular structure is foundational to understanding its chemical properties and biological functions. High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools in this endeavor. mdpi.comnih.govelsevier.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. mdpi.comrsc.orgnih.gov Techniques like 1H-NMR and 13C-NMR are used to map the carbon-hydrogen framework of this compound. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow researchers to establish connectivity between atoms, confirming the sesquiterpene lactone core and the specific arrangement of its functional groups. rsc.org These methods are crucial for assigning the stereochemistry of the molecule, which is vital for its biological activity. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound with high accuracy. usf.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, allowing for the determination of its molecular formula. polyu.edu.hk Techniques such as electrospray ionization (ESI) and quadrupole time-of-flight (Q-TOF) mass spectrometry are often coupled with liquid chromatography (LC) to analyze complex mixtures and identify specific compounds like this compound. researchgate.netresearchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information by breaking the molecule into smaller, identifiable pieces, which helps to confirm the connectivity of its atoms. polyu.edu.hk
A study utilizing ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-qTof-MS) successfully identified several sesquiterpene lactones, including a compound closely related to this compound, Microhelenin C, in extracts of Centipeda minima. polyu.edu.hknih.gov This highlights the capability of these methods to identify and characterize such compounds in complex natural product extracts. polyu.edu.hk
Quantitative Bioanalytical Methods for this compound in Research Samples
To study the effects of this compound in biological systems, it is essential to have reliable methods for quantifying its concentration in various research samples, such as cell cultures, tissues, and biofluids. cuni.cz Quantitative bioanalytical methods must be sensitive, specific, accurate, and reproducible. nih.govbebac.at
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. cuni.cz An LC-MS/MS method involves separating this compound from other components in the sample using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer. cuni.czwuxiapptec.com By using a stable isotope-labeled internal standard, the accuracy and precision of the quantification can be significantly improved. cuni.cz The development of such methods requires careful optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters. cuni.czresearchgate.net
A study on sesquiterpene lactones from Centipeda minima developed a rapid and sensitive ultra-high performance liquid chromatography-triple quadrupole mass spectrometry (UPLC-QQQ-MS) method for the simultaneous determination of five sesquiterpene lactones, including Microhelenin C. nih.gov This method demonstrated good linearity, accuracy, and precision, making it suitable for the quality control of herbal extracts and potentially for quantitative analysis in biological samples. polyu.edu.hknih.gov
Key Parameters in Quantitative Bioanalytical Method Validation:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components. wuxiapptec.com
Accuracy: The closeness of the measured value to the true value. bebac.at
Precision: The degree of agreement among a series of measurements. bebac.at
Linearity and Range: The concentration range over which the method is accurate and precise. wuxiapptec.com
Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably quantified. wuxiapptec.com
Upper Limit of Quantification (ULOQ): The highest concentration that can be reliably quantified. wuxiapptec.com
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. bebac.at
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Mechanistic Studies
To understand how this compound exerts its biological effects at a molecular level, researchers are increasingly turning to "omics" technologies. These approaches provide a global view of the changes occurring within a biological system in response to the compound. nih.govfrontiersin.org
Proteomics: Proteomics is the large-scale study of proteins, their structures, functions, and interactions. usf.edumdpi.com By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers can identify proteins whose expression levels or post-translational modifications are altered. nih.govcarrerasresearch.org This can provide crucial insights into the cellular pathways and processes affected by the compound. nih.gov Mass spectrometry-based proteomics is a key technology in this field. usf.edumdpi.com
Transcriptomics: Transcriptomics involves the analysis of all RNA transcripts (the transcriptome) in a cell or organism. wikipedia.orgwikipedia.org Techniques like RNA sequencing (RNA-seq) can reveal changes in gene expression in response to this compound treatment. wikipedia.org10xgenomics.com By identifying which genes are up- or down-regulated, researchers can infer the signaling pathways and biological functions that are modulated by the compound. nih.govfrontiersin.org Single-cell transcriptomics can provide even more detailed information by analyzing gene expression in individual cells. wikipedia.orgnih.gov
The integration of proteomics and transcriptomics data can provide a more comprehensive understanding of the mechanism of action of this compound, from the initial changes in gene expression to the resulting alterations in protein levels and functions.
Application of Network Pharmacology and Systems Biology in Understanding Complex Interactions
The biological effects of a compound like this compound are rarely due to its interaction with a single target. nih.gov Network pharmacology and systems biology offer a holistic approach to understanding the complex interplay between the compound and the intricate network of biological molecules within a cell or organism. nih.govnih.govfrontiersin.org
Network Pharmacology: This approach uses computational methods to construct and analyze networks of drug-target-disease interactions. nih.govscispace.com For this compound, network pharmacology can be used to predict potential protein targets and to understand how modulating these targets can affect various signaling pathways and biological processes. semanticscholar.org This can help to explain the observed pharmacological effects and to identify potential new therapeutic applications. researchgate.net
A study on an extract of Centipeda minima, which contains compounds like Microhelenin C, utilized network pharmacology to investigate its underlying mechanisms of action in promoting hair growth. semanticscholar.org The analysis identified numerous target genes and enriched pathways, demonstrating the power of this approach to elucidate the systems-level effects of natural products. semanticscholar.orgresearchgate.net
Future Directions and Translational Research Potential of Microhelenin a Preclinical Focus
Discovery of Novel Molecular Targets and Signaling Pathways
While initial studies have identified some of the molecular interactions of Microhelenin A, a comprehensive understanding of its mechanism of action requires the discovery of additional molecular targets and the elucidation of the complex signaling pathways it modulates.
Future research should focus on:
Target Deconvolution Studies: Employing advanced proteomic and genomic techniques, such as affinity chromatography-mass spectrometry and chemical proteomics, to identify direct binding partners of this compound within the cellular environment. This will provide a more precise map of its molecular interactions.
Pathway Analysis: Investigating the downstream effects of this compound on various signaling cascades. While involvement in pathways like JAK/STAT and PI3K/AKT/mTOR has been suggested for related compounds, dedicated studies on this compound are needed. mdpi.commdpi.com For instance, research on Centipeda minima extract, which contains this compound, has pointed towards the regulation of the Wnt/β-catenin pathway. nih.gov
Network Pharmacology: Utilizing computational approaches to predict potential targets and pathways based on the chemical structure of this compound and its known biological activities. nih.gov This can help prioritize experimental validation and uncover unexpected therapeutic avenues.
Exploration of Undiscovered Biological Activities and Therapeutic Niches
The current body of research on this compound is largely centered on its antitumor properties. medchemexpress.comglpbio.com However, its chemical structure as a sesquiterpene lactone suggests a broader spectrum of potential biological activities that remain largely unexplored.
Key areas for future investigation include:
Anti-inflammatory Effects: Sesquiterpene lactones are well-known for their anti-inflammatory properties. semanticscholar.org Preclinical studies should systematically evaluate the potential of this compound to modulate inflammatory responses in various disease models, such as arthritis and inflammatory bowel disease. Research on extracts containing this compound has already indicated anti-inflammatory potential through the inhibition of pro-inflammatory cytokines. mdpi.com
Antiviral Activity: The structural features of sesquiterpene lactones, including the α-methylene-γ-lactone group, have been associated with antiviral effects. rsc.org Screening this compound against a panel of viruses could reveal novel antiviral applications.
Neuroprotective Properties: Some natural compounds have shown promise in protecting against neuronal damage. Investigating the effects of this compound in preclinical models of neurodegenerative diseases like Alzheimer's or Parkinson's disease could open up new therapeutic possibilities.
Development of Innovative In Vitro and In Vivo Preclinical Models
To accurately predict the therapeutic efficacy of this compound in humans, it is crucial to move beyond traditional two-dimensional cell cultures and simple animal models. nih.gov The development and utilization of more sophisticated preclinical models are paramount.
Future efforts should concentrate on:
3D Organoid Cultures: Establishing patient-derived organoids (PDOs) and patient-derived xenograft organoids (PDXOs) to test the efficacy of this compound in a system that more closely mimics the complex three-dimensional architecture and heterogeneity of human tumors. crownbio.com
Humanized Mouse Models: Utilizing mice with engrafted human immune systems or specific human genes to better understand the interaction of this compound with the human immune system and its metabolism.
Disease-Specific Animal Models: Moving beyond generic tumor xenograft models to employ genetically engineered mouse models (GEMMs) or models that better replicate the specific tumor microenvironment of different cancer types. nih.gov This will provide more relevant data on the compound's in vivo efficacy.
Bioengineering Strategies for Sustainable and Scalable Production
The natural abundance of this compound in Helenium microcephalum may not be sufficient for large-scale preclinical and potential future clinical studies. Therefore, developing sustainable and scalable production methods is a critical step.
Bioengineering strategies to consider include:
Metabolic Engineering of Microorganisms: Introducing the biosynthetic pathway of this compound into microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). This involves identifying and transferring the necessary genes from the source plant to create a microbial factory for the compound.
Plant Cell Culture: Establishing and optimizing large-scale plant cell cultures of Helenium microcephalum in bioreactors. This approach can provide a more controlled and sustainable source of the compound compared to harvesting wild plants.
Synthetic Biology Approaches: Utilizing cell-free biosynthesis systems or designing novel enzymatic cascades to produce this compound or its precursors. This could offer a highly controlled and efficient production platform.
Conceptual Framework for Bridging Preclinical Findings to Future Research Endeavors
A clear and strategic framework is necessary to ensure that the data generated from preclinical studies can effectively inform and guide future research directions, with the ultimate goal of potential clinical translation. f1000research.comnih.gov
This framework should encompass:
Integrated Data Analysis: Combining data from in vitro, in vivo, and in silico studies to build a comprehensive understanding of this compound's pharmacological profile. This integrated approach can help identify the most promising therapeutic indications and patient populations.
Biomarker Discovery: Identifying predictive biomarkers that can help select patients who are most likely to respond to treatment with this compound. This can be achieved through the analysis of molecular changes in preclinical models following treatment.
Preclinical to Clinical Translation Plan: Developing a detailed plan that outlines the necessary steps to move from preclinical success to a potential first-in-human clinical trial. This includes defining the target patient population, establishing a preclinical data package for regulatory submission, and designing a robust Phase I clinical trial. f1000research.com
Table of Compounds Mentioned
| Compound Name |
| This compound |
| Brevilin A |
| Arnicolide C |
| Arnicolide D |
| 6-O-angeloylplenolin |
Q & A
Q. What strategies enhance the reproducibility of this compound research across laboratories?
- Share raw data and code via repositories like Zenodo or GitHub. Use standardized reference materials (e.g., certified compound samples) for inter-lab comparisons. Collaborative ring trials can identify protocol-specific variability. Detailed supplementary methods (e.g., step-by-step video protocols) bridge gaps in textual descriptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
